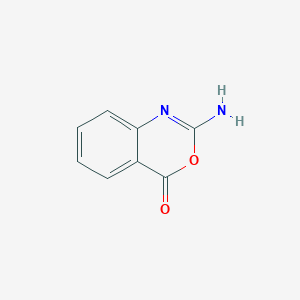
Natriumpropionat
Übersicht
Beschreibung
Sodium propionate, also known as sodium propanoate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. The chemical formula for sodium propionate is Na(C₂H₅COO). It is commonly used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
Wissenschaftliche Forschungsanwendungen
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in the culture of microorganisms, particularly in the isolation of bifidobacteria.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
Sodium propionate exerts its effects primarily through its antimicrobial properties. It inhibits the growth of mold and bacteria by disrupting their metabolic pathways. In biological systems, it has been shown to modulate the NF-κB pathway, reducing the expression of pro-inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase . This modulation enhances the production of antioxidant enzymes like manganese superoxide dismutase and heme oxygenase-1 .
Zukünftige Richtungen
The global market for sodium propionate is expected to grow from its estimated USD 162.2 million in 2023 to USD 236.92 million in 2032 at a compound annual growth rate (CAGR) of 4.30% between 2024 and 2032 .
Relevant Papers A paper titled “The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate” discusses the inhibitory effects of sodium propionate on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Another paper discusses the use of sodium propionate as an antimicrobial food additive .
Biochemische Analyse
Biochemical Properties
Sodium propionate plays a significant role in biochemical reactions. It is a short-chain fatty acid (SCFA) mainly produced from carbohydrates by gut microbiota . It is associated with anti-inflammatory properties . Sodium propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues . It is also known to inhibit the growth of molds .
Cellular Effects
Sodium propionate has various effects on different types of cells and cellular processes. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent . It has been found to have protective effects on the blood-brain barrier, inhibiting pathways associated with non-specific microbial infections via a CD14-dependent mechanism, suppressing expression of LRP-1 and protecting the BBB from oxidative stress via NRF2 (NFE2L2) signaling .
Molecular Mechanism
Sodium propionate exerts its effects at the molecular level through various mechanisms. It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide . Sodium propionate is a base and dissociates propionate ion after the reaction with H2O. And then propanoic acid generated as propionate ion combines with H2O (or exactly hydrogen ion in H2O) .
Temporal Effects in Laboratory Settings
The effects of sodium propionate change over time in laboratory settings. For instance, a study on dairy cows showed that increasing the supply of propionate affected propionate metabolism in liver tissue over time .
Dosage Effects in Animal Models
The effects of sodium propionate vary with different dosages in animal models. For example, a study on a mouse model of Parkinson’s disease found that orally administered sodium propionate successfully rescued motor deficits and dopaminergic neuronal loss in the mice .
Metabolic Pathways
Sodium propionate is involved in various metabolic pathways. Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
Subcellular Localization
It is known that sodium propionate can penetrate the cell wall of microbes , suggesting that it may be able to enter cells and exert effects at a subcellular level.
Vorbereitungsmethoden
Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C₂H₅COOH+NaOH→C₂H₅COONa+H₂O
In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield sodium propionate .
Analyse Chemischer Reaktionen
Sodium propionate undergoes several types of chemical reactions:
- In water, sodium propionate ionizes to form propionate ions and sodium ions.
Ionization: C₂H₅COONa→C₂H₅COO−+Na+
Reacts with acids to form propionic acid.Neutralization: C₂H₅COONa+HCl→C₂H₅COOH+NaCl
Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.
Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .
Vergleich Mit ähnlichen Verbindungen
Sodium propionate is often compared with other propionates such as calcium propionate and potassium propionate. While all these compounds serve as preservatives, sodium propionate is unique due to its higher solubility in water and ethanol . Similar compounds include:
Propionic acid: The parent acid of sodium propionate, used in similar applications but less soluble in water.
Calcium propionate: Used in food preservation, particularly in dairy products.
Potassium propionate: Another preservative with similar properties but different solubility profiles.
Sodium propionate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Eigenschaften
IUPAC Name |
sodium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2Na, Array, C3H5NaO2 | |
| Record name | SODIUM PROPIONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021996 | |
| Record name | Sodium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM PROPIONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium propionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>250 °C o.c. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |
| Record name | SODIUM PROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |
CAS RN |
137-40-6, 63785-15-9 | |
| Record name | Sodium propionate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, sodium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, sodium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PROPIONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
210 °C | |
| Record name | SODIUM PROPIONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?
A1: Research suggests that sodium propionate may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].
Q2: Can sodium propionate be used to combat mastitis?
A2: Studies in mice suggest potential. Sodium propionate was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].
Q3: What role does sodium propionate play in the rumen of dairy calves?
A3: While sodium propionate alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].
Q4: Does sodium propionate influence blood glucose levels?
A4: Yes, research suggests sodium propionate may contribute to lowered blood glucose levels. Studies in humans showed that bread with added sodium propionate lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].
Q5: How does sodium propionate interact with the gut microbiome?
A5: Sodium propionate, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].
Q6: What is the molecular formula and weight of sodium propionate?
A6: The molecular formula of sodium propionate is C3H5NaO2, and its molecular weight is 96.06 g/mol.
Q7: Can sodium propionate be used to preserve feed ingredients?
A7: Sodium propionate shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].
Q8: Is sodium propionate effective in controlling microbial growth in challenging environments like salted dried fish?
A8: Research shows that sodium propionate, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].
Q9: Can sodium propionate act as a catalyst in textile finishing?
A9: Yes, sodium propionate can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].
Q10: How does the structure of sodium propionate, compared to other organic acid salts, impact its antimicrobial activity?
A10: Studies comparing sodium propionate to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. Sodium propionate, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].
Q11: How is sodium propionate metabolized in rats?
A11: Following oral administration, sodium propionate is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].
Q12: Does sodium propionate influence energy expenditure in humans?
A12: Yes, a study in fasted humans indicated that acute oral sodium propionate supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].
Q13: What is the impact of sodium propionate on growth performance in broiler chickens?
A13: Sodium propionate, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].
Q14: Are there any concerns about the use of sodium propionate in newborn turkeys?
A14: Research cautions against using sodium propionate in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].
Q15: How can sodium propionate and calcium propionate be quantified in food products?
A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

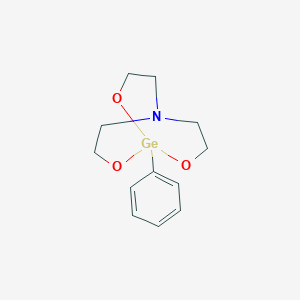
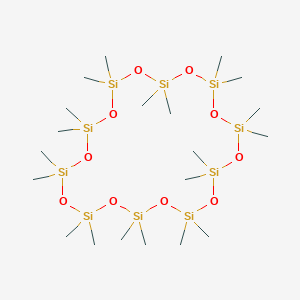

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
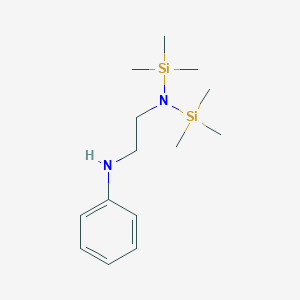
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

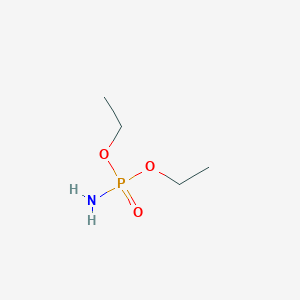
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
